molecular formula C14H18N2O B12042004 N-[(E)-benzylideneamino]cyclohexanecarboxamide

N-[(E)-benzylideneamino]cyclohexanecarboxamide

Cat. No.: B12042004
M. Wt: 230.31 g/mol
InChI Key: ARBMXJDIOWWUGN-RVDMUPIBSA-N
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Description

N-[(E)-benzylideneamino]cyclohexanecarboxamide is an organic compound that features a benzylideneamino group attached to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between benzylideneamine and cyclohexanecarboxamide. This reaction is often carried out under mild conditions, using a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzylideneamino group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[(E)-benzylideneamino]cyclohexanecarboxamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific mechanism depends on the context in which the compound is used, such as its role as an inhibitor, activator, or substrate in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A structurally related compound with similar properties but lacking the benzylideneamino group.

    N-benzylideneamine: Another related compound that contains the benzylideneamino group but lacks the cyclohexanecarboxamide moiety.

Uniqueness

N-[(E)-benzylideneamino]cyclohexanecarboxamide is unique due to the presence of both the benzylideneamino and cyclohexanecarboxamide groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17)/b15-11+

InChI Key

ARBMXJDIOWWUGN-RVDMUPIBSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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